4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol
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Overview
Description
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.
Chemical Reactions Analysis
Reactivity: Given its hydroxyethoxy group, this compound may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Reactions involving biphenyl derivatives often employ reagents like palladium catalysts, bases, and halogens.
Major Products: Depending on the reaction conditions, products could include substituted biphenyls or other functionalized derivatives.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design new derivatives, or investigate its role in supramolecular chemistry.
Biology: It could serve as a building block for ligands or materials in biological studies.
Medicine: Although direct applications are limited, understanding its properties aids drug design.
Industry: Its unique structure may find applications in materials science or organic electronics.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. its hydroxyethoxy group suggests potential interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds: Other biphenyl derivatives, such as 9,9-bis[4-(2-hydroxyethoxy)-3-phenylphenyl]fluorene and 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone , share structural similarities.
Uniqueness: The specific combination of biphenyl and hydroxyethoxy moieties sets it apart.
Remember that while this compound’s exact applications and mechanisms remain elusive, its intriguing structure invites further exploration
Properties
CAS No. |
183234-53-9 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethoxy)phenyl]phenol |
InChI |
InChI=1S/C14H14O3/c15-9-10-17-14-7-3-12(4-8-14)11-1-5-13(16)6-2-11/h1-8,15-16H,9-10H2 |
InChI Key |
ULWSJDILGOIAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)O |
Origin of Product |
United States |
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